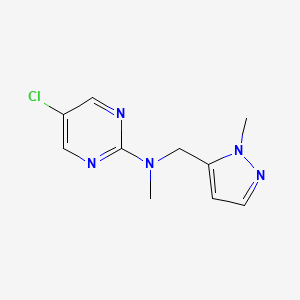

5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

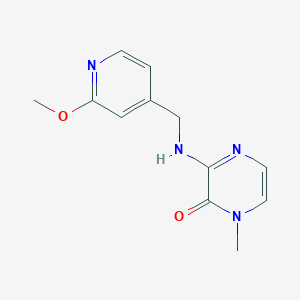

The compound is a derivative of pyrimidine and pyrazole, both of which are important structures in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms, while pyrazole is a five-membered ring with two adjacent nitrogen atoms .

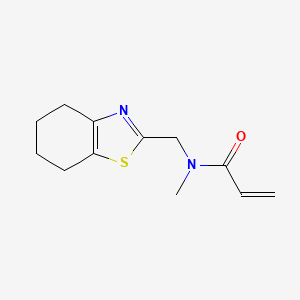

Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrimidine ring attached to a pyrazole ring via a methylene (-CH2-) bridge. The pyrimidine ring would have a chlorine atom and a methylamine group attached, while the pyrazole ring would have a methyl group attached .Chemical Reactions Analysis

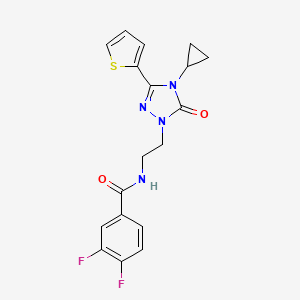

Again, while specific reactions for this compound aren’t available, pyrazole and pyrimidine rings are known to undergo a variety of chemical reactions. For example, pyrazoles can react with electrophiles at the 3-position . Pyrimidines can undergo reactions at the 2-position, such as nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the pyrazole and pyrimidine rings could contribute to its aromaticity and potentially its planarity . The chlorine atom could make the compound more lipophilic, potentially affecting its solubility and permeability .Scientific Research Applications

Therapeutic Potential

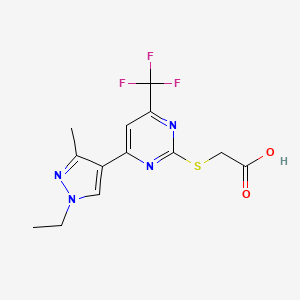

The compound is a derivative of imidazole, which is known for its broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tobacco Mosaic Virus (TMV) Activity

The compound has shown promising activity against the tobacco mosaic virus (TMV) . Especially, one of its derivatives, compound 3p, showed the most potent biological activity against TMV .

Insecticidal Activities

The compound has potential as an insecticide . It targets the insect ryanodine receptor, which is a promising target for the development of novel insecticides .

Herbicidal Activity

The compound may also have potential as a herbicide . Visual injury herbicidal activity was investigated at 14 days after treatment .

Antimicrobial Potential

Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .

Antiviral Properties

The compound has potential antiviral properties, especially against plant viruses like TMV .

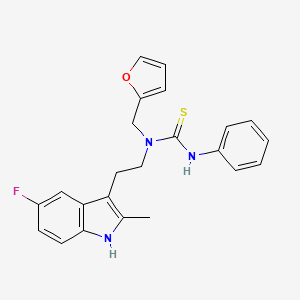

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing a broad range of biological activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Compounds with similar structures have been known to exert a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other substances.

Future Directions

properties

IUPAC Name |

5-chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5/c1-15(7-9-3-4-14-16(9)2)10-12-5-8(11)6-13-10/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMAJWUOYHBRQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN(C)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid](/img/structure/B2481152.png)

![2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2481155.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2481156.png)

![3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2481158.png)

![9-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2481166.png)